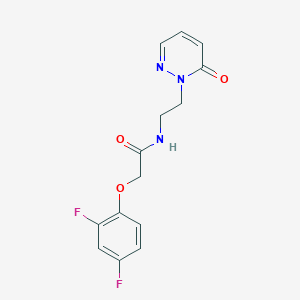

2-(2,4-difluorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-difluorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as DFEA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the acetamide family and has been synthesized through various methods.

Aplicaciones Científicas De Investigación

Antioxidant Activity and Chemical Synthesis

Research into related compounds has shown significant interest in antioxidant activities and chemical synthesis methodologies. For instance, studies on new coumarin derivatives, including compounds with complex structures, demonstrate their antioxidant potential through various radical methods, indicating a broader applicability of such chemical frameworks in developing antioxidant agents (Kadhum et al., 2011).

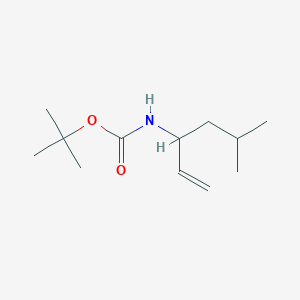

Anticancer Drug Synthesis and Molecular Docking Analysis

The synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibiting anticancer activity, highlight the importance of structural elucidation and in silico modeling for targeting specific receptors (Sharma et al., 2018). Such research underpins the role of chemical synthesis in developing therapeutics.

Coordination Complexes and Antioxidant Activity

Studies on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives reveal the impact of hydrogen bonding on self-assembly processes and demonstrate significant antioxidant activities. These insights suggest potential applications in designing metal-organic frameworks and antioxidants (Chkirate et al., 2019).

Herbicidal Activities of Pyridazine Derivatives

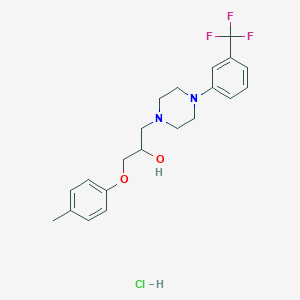

Research on the synthesis and herbicidal activities of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives provides a foundation for developing new agrochemicals. Some compounds were found to inhibit chlorophyll synthesis and demonstrated potent herbicidal activities, comparable to commercial herbicides (Xu et al., 2008).

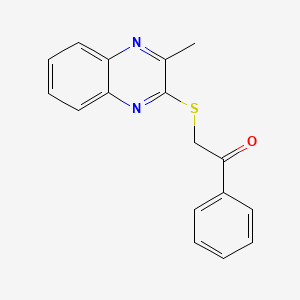

Metabolic Activation and Biotransformation Studies

The metabolic activation and biotransformation of pyrazinone-containing thrombin inhibitors reveal complex metabolic pathways, including novel ring oxidation, rearrangement, and covalent binding to proteins. These findings are crucial for understanding the metabolic stability and safety of new drug candidates (Singh et al., 2003).

Propiedades

IUPAC Name |

2-(2,4-difluorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3O3/c15-10-3-4-12(11(16)8-10)22-9-13(20)17-6-7-19-14(21)2-1-5-18-19/h1-5,8H,6-7,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRQVYQOUQDUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCNC(=O)COC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2427764.png)

![2-[(3-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2427767.png)

![2-(2-Bromonaphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2427770.png)

![8-(Quinoxalin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2427771.png)

![2-({[5-(Ethoxycarbonyl)-6-methyl-2-oxo-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}sulfanyl)acetic acid](/img/structure/B2427776.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2427781.png)

![methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2427782.png)

![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2427783.png)